Methyl 2-(4-{[(4-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with methyl isocyanate to form the intermediate 4-chlorophenylcarbamoyl derivative. This intermediate is then reacted with 4-methylaminophenol in the presence of a trifluoromethylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .
Scientific Research Applications
Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorophenyl and carbamoyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}phenoxy)benzoate
- Pyraclostrobin
- Indole derivatives with similar functional groups
Uniqueness
Methyl 2-(4-{(4-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of a trifluoromethyl group, a chlorophenyl group, and a carbamoyl group. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C18H16ClF3N2O4 |
---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-24(16(26)23-13-7-5-12(19)6-8-13)14-9-3-11(4-10-14)17(27,15(25)28-2)18(20,21)22/h3-10,27H,1-2H3,(H,23,26) |
InChI Key |
LPNUZWUQTIBVFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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